Cas no 80621-81-4 (Rifaximin)

Rifaximin은 비체계적 항생제로, 장내 세균 감염 치료에 효과적입니다. 주로 여행자 설사 및 간성 뇌병증 관리에 사용되며, 장에서의 국소 작용으로 전신 부작용이 적습니다. 장내 미생물 균형에 미치는 영향이 최소화된 점이 특징입니다.
Rifaximin structure
Rifaximin structure
상품 이름:Rifaximin
CAS 번호:80621-81-4
MF:C43H51N3O11
메가와트:785.88
MDL:MFCD00864973
CID:60243
PubChem ID:172089119

Rifaximin 화학적 및 물리적 성질

이름 및 식별자

    • Rifaximin
    • 2S-Acetyloxy-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11, 16,20,22,24,26-octamethyl-2,7-(epoxypentoeleca(1,11,13)trienimino)benzofuro[4,5-e]pyride[1,2-a]benzimidazole-1,15(2H)-dione
    • 4-DEOXY-4'-METHYLPYRIDO[1',2'-1,2]IMIDAZO[5,4-C]RIFAMYCIN SV
    • fatroximin
    • l105
    • l105sv
    • normix
    • RIFACOL
    • RIFAMIXIN
    • rifaxidin
    • XIFAXAN
    • BDBM50347620
    • alpha-0817185
    • Rifaximine
    • RIFAXIMIN [USAN]
    • RIFAXIMIN [INN]
    • 2,7-(Epoxy(1,11,13)pentadecatrienoimino)furo(2'',3'':7',8')naphth(1',2':4,5)imidazo(1,2-a)pyridine-1,15(2H)-dione, 25-(acetyloxy)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-, ( 2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-
    • AB01209738_04
    • Rifaximin [USAN:INN:BAN]
    • (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-1,1
    • RIFAXIMIN (MART.)
    • L 105 (Ansamacrolide antibiotic)
    • Rifaximina [Spanish]
    • NSC-758957
    • L/105
    • RIFAXIMIN [MART.]
    • BRN 3584528
    • L 105
    • D02554
    • 88747-56-2
    • RIFAXIMIN [VANDF]
    • Xifaxsan
    • C43H51N3O11
    • CHEMBL1617
    • AKOS015963053
    • Flonorm
    • HB2568
    • DB01220
    • Rifaximina
    • RIFAXIMIN (EP IMPURITY)
    • DTXSID7045998
    • [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate
    • Rifaximin, Antibiotic for Culture Media Use Only
    • AB01209738-03
    • UNII-L36O5T016N
    • L36O5T016N
    • DTXCID5025998
    • RIFAXIMIN [EP MONOGRAPH]
    • RIFAXIMIN [JAN]
    • Spiraxin
    • AC-19112
    • Rifaximin 1000 microg/mL in Acetonitrile
    • Q-201671
    • Ritacol
    • s1790
    • RIFAXIMIN (EP MONOGRAPH)
    • 5-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)furo[2'',3'':7',8']naphtho[1',2':4,5]imidazo[1,2-a]pyridin-2
    • 4-deoxy-4'-methylpyrido(1',2'-1,2)imidazo(5,4C)rifamycin
    • RIFAXIMIN [EP IMPURITY]
    • (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26S,27S,28E)-5,6,21,23,25 Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca(1,11,13)trienimino)benzofuro(4,5-e)pyrido(1,2-a)benzimidazole-1,15(2H)-dione, 25-acetate
    • NZCRJKRKKOLAOJ-XRCRFVBUSA-N
    • Rifaximine [French]
    • Rifaximinum
    • CHEBI:75246
    • Xifaxan (TN)
    • 4-Deoxy-4'-methylpyrido(1',2'-1,2)imidazo(5,4-c)rifamycin SV
    • D06AX11
    • Rifamycin L 105SV
    • Rifaximin (Xifaxan)
    • Rifaximinum (Latin)
    • Lumenax
    • rifaximinun
    • AB01209738-01
    • GTPL12012
    • A07AA11
    • L 105SV
    • 5-yl acetate
    • CCG-221129
    • 2,7-(EPOXYPENTADECA(1,11,13)TRIENIMINO)BENZOFURO(4,5-E)PYRIDO(1,2-A)BENZIMIDAZOLE-1,15(2H)-DIONE, 25-(ACETYLOXY)-5,6,21,23-TETRAHYDROXY-27-METHOXY-2,4,11,16,20,22,24,26-OCTAMETHYL-, (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-
    • Rifamycin L 105
    • L-105
    • RedActiv
    • Rifaximin (JAN/USAN/INN)
    • 80621-81-4
    • [(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate
    • MFCD00864973
    • NS00000024
    • NSC 758957
    • RIFAXIMIN [WHO-DD]
    • HMS3715B19
    • SCHEMBL124066
    • (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-1,15-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)furo[2'',3'':7',8']naphtho[1',2':4,5]imidazo[1,2-a]pyridin-25-yl acetate
    • Lormyx
    • RIFAXIMIN [MI]
    • RIFAXIMIN [ORANGE BOOK]
    • (7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1^{4,7}.0^{5,35}.0^{26,34}.0^{27,32}]heptatriaconta-1,3,5(35),9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate
    • (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(ACETYLOXY)-5,6,21,23-TETRAHYDROXY-27-METHOXY-2,4,11,16,20,22,24,26-OCTAMETHYL-2,7-(EPOXYPENTADECA(1,11,13)TRIENIMINO)BENZOFURO(4,5-E)PYRIDO(1,2-A)BENZIMIDAZOLE-1,15(2H)-DIONE
    • Rifaxin
    • Q416073
    • (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione
    • 2,7-(Epoxypentadeca(1,11,13)trienimino)benzofuro(4,5-e)pyrido(1,2-a)benzimidazole-1,15(2H)-dione, 25-(acetyloxy)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-, (2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26S*,27R*,28E))-
    • Rifaximinum [Latin]
    • Rifaximin for system suitability
    • MDL: MFCD00864973
    • 인치: InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1
    • InChIKey: NZCRJKRKKOLAOJ-IIBMFGDOSA-N
    • 미소: CC1=CC(N2C=C1)=NC3=C2C(NC(/C(C)=C\C=C\[C@H](C)[C@H](O)[C@@H](C)[C@@H](O)[C@@H](C)[C@H](OC(C)=O)[C@@H](C)[C@H](OC)/C=C\O[C@@](C4=O)(C)O5)=O)=C(O)C6=C(O)C(C)=C5C4=C63
    • BRN: 3584528

계산된 속성

  • 정밀분자량: 785.35200
  • 동위원소 질량: 785.352
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 5
  • 수소 결합 수용체 수량: 14
  • 중원자 수량: 57
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 1590
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 9
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 3
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 198
  • 상호 변형 이기종 수량: 36
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 6.9

실험적 성질

  • 색과 성상: 주황색 가루
  • 밀도: 1.366
  • 융해점: 218-228°C
  • 비등점: No data available
  • 플래시 포인트: No data available
  • 굴절률: 1.633
  • 용해도: ethanol: soluble1mg/mL
  • PSA: 198.38000
  • LogP: 6.29580
  • 머크: 8220
  • 용해성: 에탄올, 에틸산, 에스테르, 클로로포름, 톨루엔에 녹고 물에 녹지 않는다

Rifaximin 보안 정보

Rifaximin 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
R0101-1g
Rifaximin
80621-81-4 97.0%(LC&N)
1g
¥970.0 2022-06-10
ChemScence
CS-0862-500mg
Rifaximin
80621-81-4 99.22%
500mg
$66.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1154-1 mL * 10 mM (in DMSO)
Rifaximin
80621-81-4 99.56%
1 mL * 10 mM (in DMSO)
¥550.00 2022-02-28
TRC
R509500-2g
Rifaximin
80621-81-4
2g
$187.00 2023-05-17
ChemScence
CS-0862-5g
Rifaximin
80621-81-4 99.22%
5g
$420.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18182-500mg
Rifaximin (Xifaxan)
80621-81-4 98%
500mg
¥478.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-205841D-5 g
Rifaximin,
80621-81-4 ≥99%
5g
¥2,933.00 2023-07-10
MedChemExpress
HY-13234-1g
Rifaximin
80621-81-4 99.88%
1g
¥836 2024-04-17
SHENG KE LU SI SHENG WU JI SHU
sc-205841B-100 mg
Rifaximin,
80621-81-4 ≥99%
100MG
¥196.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-355966-10 mg
Rifaximin - Labeled d6,
80621-81-4
10mg
¥16,095.00 2023-07-11

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:80621-81-4)Rifaximin
A916927
순결:99%
재다:100g
가격 ($):310.0
Minglong (Xianning) Medicine Co., Ltd.
(CAS:80621-81-4)Rifaximin
ML 2024-66
순결:99%
재다:1G~1KG~25KG
가격 ($):문의